![molecular formula C6H7BrN2O B2497472 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone CAS No. 1523608-11-8](/img/structure/B2497472.png)
2-Bromo-1-(2-methylpyrazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-methylpyrazol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazine Derivatives
This compound is used in the synthesis of a class of hydrazine derivatives. The method provides convenient access to compounds which are anticipated to show biological activities. The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .
Treatment of Hypertension, Tuberculosis, and Parkinson’s Disease
Hydrazines, which can be synthesized using this compound, have been shown to be effective for the treatment of hypertension, tuberculosis, and Parkinson’s disease .
Neuroprotective Properties
Some hydrazines display neuroprotective properties and are used as antidepressant drugs . These hydrazines can be synthesized using “2-Bromo-1-(2-methylpyrazol-3-yl)ethanone”.
Antiviral Agents
Hydrazine-based peptidomimetics (aza-peptides) were found to be potent agents against hepatitis, AIDS, and SARS . These can be synthesized using this compound.
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
This compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Role in Neurodegenerative Diseases
Studies suggest an important role of p38α MAP kinase in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis . The inhibitors of p38α MAP kinase, synthesized using this compound, are being evaluated for their potential in these diseases.
Synthesis of Imidazole Containing Compounds
This compound is used in the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . These compounds are evaluated for their antitumor potential against different cell lines .
Optimization of Synthesis Processes
The use of “2-Bromo-1-(2-methylpyrazol-3-yl)ethanone” in the synthesis of certain compounds has led to the optimization of synthesis processes, increasing overall yields and avoiding the use of palladium as a catalyst .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKZURCKGHUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-methylpyrazol-3-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.